molecular formula C13H8O2 B1334761 3-(2-Naphthyl)prop-2-ynoic acid CAS No. 4843-43-0

3-(2-Naphthyl)prop-2-ynoic acid

Cat. No. B1334761
CAS RN: 4843-43-0
M. Wt: 196.2 g/mol
InChI Key: XWMRRMQMFPBLTP-UHFFFAOYSA-N
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Description

3-(2-Naphthyl)prop-2-ynoic acid is a chemical compound that is structurally related to certain anti-inflammatory agents such as naproxen. While the provided papers do not directly discuss 3-(2-Naphthyl)prop-2-ynoic acid, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of compounds related to 3-(2-Naphthyl)prop-2-ynoic acid involves several steps. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen, includes Pd-catalyzed ethynylation, regioselective addition of HX to the triple bond, Pd-catalyzed carbonylation of the resulting vinyl halide, and alkaline hydrolysis . These methods could potentially be adapted for the synthesis of 3-(2-Naphthyl)prop-2-ynoic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-(2-Naphthyl)prop-2-ynoic acid would likely feature a naphthalene ring system attached to a propynoic acid moiety. The photocyclization study of a related compound, 2-(naphth-1-yl)-3-(thien-2-yl)propenoic acid, resulted in the formation of complex polycyclic structures . This suggests that under certain conditions, compounds with naphthyl and propenoic acid groups can undergo significant structural transformations, which could be relevant for the molecular behavior of 3-(2-Naphthyl)prop-2-ynoic acid.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 3-(2-Naphthyl)prop-2-ynoic acid can be quite diverse. The photocyclization study mentioned above demonstrates that such compounds can participate in reactions leading to the formation of new ring systems when exposed to light, iodine, and air . This indicates that 3-(2-Naphthyl)prop-2-ynoic acid may also be reactive under photochemical conditions, potentially yielding novel chemical entities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(2-Naphthyl)prop-2-ynoic acid are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of aromatic carboxylic acids. These might include a relatively high melting point, the ability to form hydrogen bonds due to the carboxylic acid group, and potential solubility in organic solvents. The presence of the propynoic acid group could also impart additional reactivity, such as the ability to undergo addition reactions at the triple bond.

Scientific Research Applications

1. Synthesis and Application in Fragrance

3-(2-Naphthyl)prop-2-ynoic acid plays a role in the synthesis of aromatic compounds. For instance, Climent, Velty, and Corma (2002) demonstrated its use in synthesizing 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with a blossom orange scent. This synthesis involved acetalization reactions, showcasing the compound's utility in fragrance chemistry (Climent, Velty, & Corma, 2002).

2. Fluorescent Probing and Analytical Chemistry

3-(2-Naphthyl)prop-2-ynoic acid has applications in analytical chemistry, particularly as a fluorescent probe. Pedro et al. (2012) used 2-naphthol, closely related to 3-(2-Naphthyl)prop-2-ynoic acid, as a fluorescent probe in micellar solutions for studying surface charge and hydrogen ion concentration, highlighting its relevance in understanding micellar and surface chemistry (Pedro et al., 2012).

3. Derivatization for Liquid Chromatography

The compound is utilized in derivatization processes for liquid chromatography. Yasaka et al. (1990) described its use in preparing ester derivatives of carboxylic acids for high-performance liquid chromatography, showcasing its utility in enhancing detection and measurement of various compounds (Yasaka et al., 1990).

4. Antimicrobial Applications

In the realm of microbiology, Mohamed et al. (2008) explored the antimicrobial activities of derivatives synthesized from 3-Aryl-1-(2-naphthyl)-prop-2-en-1-ones, indicating potential applications in developing new antimicrobial agents (Mohamed et al., 2008).

5. Synthesis of Complex Organic Compounds

Its utility extends to the synthesis of complex organic structures. Rufchahi and Pourbabaea (2016) showed its use in synthesizing 4-hydroxybenzo[h]quinolin-2-(1H)-one and its derivatives, important for various organic and pharmaceutical applications (Rufchahi & Pourbabaea, 2016).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the GHS classification system . The safety information provided by Sigma-Aldrich includes the precautionary statements P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-naphthalen-2-ylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMRRMQMFPBLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385398
Record name 3-(2-Naphthyl)prop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Naphthyl)prop-2-ynoic acid

CAS RN

4843-43-0
Record name 3-(2-Naphthyl)prop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ohashi, K Gamo, Y Tanaka, M Waki… - European Journal of …, 2015 - Elsevier
Peroxisome proliferator-activated receptor γ (PPARγ) antagonists are candidates for treatment of type 2 diabetes, obesity and osteoporosis. However, few rational design strategies are …
Number of citations: 30 www.sciencedirect.com

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